molecular formula C13H15BrN2 B14557169 2-Bromo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline CAS No. 61938-93-0

2-Bromo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline

Cat. No.: B14557169
CAS No.: 61938-93-0
M. Wt: 279.18 g/mol
InChI Key: WUEVBFLHAGMSOI-UHFFFAOYSA-N
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Description

2-Bromo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline is a complex organic compound characterized by its unique structure, which includes multiple rings and a bromine atom

Preparation Methods

The synthesis of 2-Bromo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes the formation of the azepinoquinazoline core, followed by the introduction of the bromine atom. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-Bromo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different products.

    Cyclization Reactions: The presence of multiple rings allows for potential cyclization reactions, which can modify the structure of the compound.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline involves its interaction with specific molecular targets and pathways. The bromine atom and the azepinoquinazoline core play crucial roles in these interactions, affecting the compound’s biological activity and efficacy. Detailed studies are required to fully understand the molecular mechanisms and pathways involved.

Comparison with Similar Compounds

2-Bromo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline can be compared with other similar compounds, such as:

    1,3-Dichloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline: This compound has chlorine atoms instead of a bromine atom, which may affect its reactivity and applications.

    2-Fluoro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline: The presence of a fluorine atom can lead to different chemical and biological properties.

Properties

CAS No.

61938-93-0

Molecular Formula

C13H15BrN2

Molecular Weight

279.18 g/mol

IUPAC Name

2-bromo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline

InChI

InChI=1S/C13H15BrN2/c14-11-5-6-12-10(8-11)9-16-7-3-1-2-4-13(16)15-12/h5-6,8H,1-4,7,9H2

InChI Key

WUEVBFLHAGMSOI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC3=C(CN2CC1)C=C(C=C3)Br

Origin of Product

United States

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